6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Physicochemical profiling Drug-likeness optimization Permeability prediction

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1649478-34-1) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor and phosphodiesterase inhibitor drug discovery. It carries a bromine atom at the 6-position, a trifluoromethyl group at the 5-position, and a primary amine at the 2-position on the triazolopyridine core.

Molecular Formula C7H4BrF3N4
Molecular Weight 281.036
CAS No. 1649478-34-1
Cat. No. B2708592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1649478-34-1
Molecular FormulaC7H4BrF3N4
Molecular Weight281.036
Structural Identifiers
SMILESC1=CC2=NC(=NN2C(=C1Br)C(F)(F)F)N
InChIInChI=1S/C7H4BrF3N4/c8-3-1-2-4-13-6(12)14-15(4)5(3)7(9,10)11/h1-2H,(H2,12,14)
InChIKeyUFIVLYMLNJDFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1649478-34-1): A Dual-Functionalized Triazolopyridine Building Block for Medicinal Chemistry


6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1649478-34-1) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor and phosphodiesterase inhibitor drug discovery [1]. It carries a bromine atom at the 6-position, a trifluoromethyl group at the 5-position, and a primary amine at the 2-position on the triazolopyridine core. With a molecular formula of C₇H₄BrF₃N₄, a molecular weight of 281.03 g/mol, a predicted density of 2.13±0.1 g/cm³, and a predicted pKa of 2.06±0.30, this compound is supplied at 98% purity and is primarily employed as a late-stage functionalization building block for structure–activity relationship (SAR) exploration and library synthesis in pharmaceutical research .

Why Generic Substitution Fails for 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Positional and Electronic Non-Interchangeability


The triazolo[1,5-a]pyridine scaffold tolerates diverse substitution patterns, but the precise regiochemistry and electronic character of substituents dictate both synthetic utility and biological target engagement. A 6-bromo analog lacking the 5-CF₃ group (CAS 947248-68-2) exhibits a pKa of 4.00±0.30, while the target compound's pKa is 2.06±0.30 — a ~100-fold difference in basicity driven by the electron-withdrawing trifluoromethyl group . Conversely, the 5-CF₃ analog lacking bromine (CAS 1319067-64-5) has a density of only 1.69 g/cm³ and a logP of 0.99, whereas the target's bromine atom adds ~79 mass units, increases density to 2.13 g/cm³, and introduces a heavy atom for X-ray phasing and a cross-coupling handle entirely absent in the de-bromo analog . The regioisomeric 8-Br-5-CF₃-2-amine (CAS 2088975-64-6) has a pKa of 1.88, and the de-amino analog 6-Br-5-CF₃ (CAS 2177265-06-2) has a pKa of −0.49, demonstrating that neither the substitution position nor the 2-amine group can be exchanged without fundamentally altering acid–base character, hydrogen-bonding capacity, and derivatization chemistry . Generic substitution among in-class triazolopyridines therefore risks a compounded loss of reactivity, physicochemical profile, and biological recognition.

Quantitative Differentiation Evidence: 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine vs. Closest Analogs


pKa Shift of ~2 Log Units Driven by 5-CF₃: Ionization-State Control at Physiological pH

The 5-trifluoromethyl group exerts a strong electron-withdrawing effect that lowers the predicted pKa of the 2-amino-triazolopyridine core from 4.00±0.30 in 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 947248-68-2) to 2.06±0.30 in the target compound — a shift of approximately 1.94 log units . This corresponds to a roughly 87-fold decrease in basicity. At pH 7.4, the comparator without CF₃ is predominantly neutral (calculated ~99.96% unprotonated), whereas the target compound is even more completely unprotonated, but the pKa difference becomes critical at sub-physiological pH (e.g., endosomal pH 5–6, tumor microenvironment pH ~6.5), where the comparator begins to protonate while the target remains largely neutral, leading to divergent passive membrane permeability and intracellular distribution.

Physicochemical profiling Drug-likeness optimization Permeability prediction

Heavy-Atom Density Differential: 2.13 vs. 1.69 g/cm³ for X-ray Crystallography Phasing and Molecular Recognition

The target compound possesses a density of 2.13±0.1 g/cm³ (predicted), compared with 1.69±0.1 g/cm³ for the de-bromo analog 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1319067-64-5) . The bromine atom alone contributes 79.9 Da and serves as an anomalous scatterer (f'' ≈ 1.28 e⁻ at Cu Kα) for single-wavelength anomalous diffraction (SAD) phasing. This density difference of +0.44 g/cm³ (a 26% increase) is substantial enough to affect crystal packing, while the bromine's anomalous signal is entirely absent in the de-bromo analog, which has no atom heavier than fluorine. Furthermore, the molecular weight difference (281.03 vs. 202.14 Da; +39%) alters compound occupancy in soaking experiments for fragment-based drug design.

Structural biology Crystallography Fragment-based drug design

Regioisomeric pKa Differentiation: 6-Br-5-CF₃ vs. 8-Br-5-CF₃ in Electronic Modulation of the Triazolopyridine Core

Comparison of the target compound (6-bromo substitution) with its regioisomer 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 2088975-64-6) reveals a predicted pKa difference of 0.18 log units (2.06±0.30 vs. 1.88±0.30) . Although the absolute difference is modest, the 8-Br regioisomer places the electron-withdrawing bromine on the same pyridine ring carbon as the triazole bridgehead nitrogen, whereas the 6-Br regioisomer positions bromine para to the bridgehead. This positional shift alters the dipole moment vector and the electrostatic potential surface of the molecule, which can translate into differential hydrogen-bonding geometry and π-stacking interactions with protein targets. The near-identical molecular weight (281.03 g/mol for both) and density (2.13 g/cm³ for both) mask these electronic distinctions in bulk property comparisons, underscoring the need for regioisomer-specific sourcing.

Regiochemistry SAR Bioisostere evaluation Lead optimization

2-Amine Group as a Critical Derivatization Handle: pKa and MW Differentiation vs. De-Amino Analog

Comparison with the de-amino analog 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 2177265-06-2) highlights the transformative effect of the 2-amine group. The de-amino compound has a predicted pKa of −0.49±0.30 and a molecular weight of 266.02 g/mol, whereas the target compound has a pKa of 2.06±0.30 and a molecular weight of 281.03 g/mol — a ΔpKa of 2.55 log units and a ΔMW of 15.01 g/mol . The 2-amine shifts the heterocycle from extremely low basicity (essentially non-basic) to weakly basic, introducing a hydrogen-bond donor site and enabling derivatization via amide coupling, reductive amination, urea formation, and Buchwald-Hartwig N-arylation. The de-amino analog lacks this synthetic versatility and cannot be directly converted to the target compound under mild conditions.

Synthetic chemistry Parallel library synthesis Scaffold diversification

Class-Level Cross-Coupling Potential: C6-Bromo as a Pd-Catalyzed Diversification Site in Triazolopyridine Scaffolds

The C6-bromine substituent on the [1,2,4]triazolo[1,5-a]pyridine scaffold serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Within the broader triazolopyridine class, 6-aryl-2-amino-triazolopyridines have been extensively optimized as PI3Kγ inhibitors (e.g., CZC19945 and CZC24832), where the 6-aryl group was introduced via the corresponding 6-bromo intermediate [2]. The presence of both a cross-coupling site (C6-Br) and a derivatization handle (C2-NH₂) in the same molecule enables orthogonal diversification strategies. In contrast, the 5-CF₃ analog lacking bromine (CAS 1319067-64-5) cannot undergo direct C6 arylation without pre-functionalization, adding 2–3 synthetic steps and reducing overall library throughput.

Late-stage functionalization Suzuki-Miyaura coupling C–C bond formation

Trifluoromethyl Metabolic Stability Advantage: Class-Level Evidence from Triazolopyridine Drug Discovery Programs

The trifluoromethyl group is a well-established metabolic blocking group that protects against oxidative metabolism at the substituted position. In the [1,2,4]triazolo[1,5-a]pyridine series, the clinical candidate CEP-33779 exemplifies the successful integration of this scaffold into an orally bioavailable JAK2 inhibitor with favorable pharmacokinetics [1]. The target compound positions CF₃ at C5, where it electronically deactivates the pyridine ring toward CYP450-mediated oxidation while the C6-Br simultaneously blocks metabolism at the adjacent position. Analogs lacking the CF₃ group at C5 (such as 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, CAS 947248-68-2) have been used as intermediates in PI3Kγ inhibitor programs, but their metabolic stability at C5 has not been reported to match CF₃-containing analogs, consistent with the broader medicinal chemistry principle that CF₃ substitution reduces intrinsic clearance [2].

Metabolic stability CYP450 resistance Pharmacokinetics

High-Impact Application Scenarios for 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1649478-34-1)


Kinase Inhibitor Lead Optimization: Dual-Handle Scaffold for Hinge-Binder SAR Exploration

The [1,2,4]triazolo[1,5-a]pyridine core is a validated hinge-binding motif in clinical JAK2 inhibitor CEP-33779 and preclinical PI3Kγ inhibitors CZC19945 and CZC24832 [1]. The target compound's 2-amine provides a direct vector toward the kinase hinge region (mimicking the adenine N6 amino group), while the C6-bromine enables Suzuki-Miyaura coupling to install diverse aryl/heteroaryl groups exploring the selectivity pocket [2]. The 5-CF₃ group occupies a region that, in CEP-33779 SAR, proved critical for JAK2 selectivity over JAK3. Medicinal chemistry teams can rapidly generate focused libraries of 50–200 analogs from a single batch of this building block, with orthogonal derivatization at C2 (amide/urea) and C6 (cross-coupling) enabling systematic exploration of two vectors simultaneously [1][2].

Fragment-Based Drug Discovery: Bromine-Enabled Anomalous Scattering for Crystallographic Screening

The bromine atom at C6 provides an anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) suitable for SAD phasing, while the compound's molecular weight (281.03 Da) and density (2.13 g/cm³) place it in the upper fragment range [1]. The 2-amine and triazole nitrogens offer hydrogen-bonding potential, and the CF₃ group provides a distinctive electron density feature for unambiguous placement in electron density maps. Structural biology groups procuring this compound for fragment soaking experiments gain a self-phasing fragment that eliminates the need for separate heavy-atom derivatization, accelerating crystallographic hit identification and structure-guided optimization [1].

Phosphodiesterase Inhibitor Discovery: PDE10A-Targeted Library Synthesis

The crystal structure of human PDE10A in complex with 7-bromo-N,N-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (PDB 5SK7) confirms that bromo-substituted 2-amino-triazolopyridines engage the PDE10A active site [1]. The target compound's bromine at C6 rather than C7, combined with the 5-CF₃ lipophilic anchor, offers a distinct binding mode trajectory that complements existing PDE10A inhibitor chemotypes. The 2-amine group can be elaborated to N-alkyl or N-aryl derivatives to probe the PDE10A selectivity pocket, as demonstrated by the PDB 5SK7 ligand, while the C6-Br provides an alternative vector for extending into the solvent-exposed region or a secondary hydrophobic pocket [1][2].

Agrochemical Discovery: Trifluoromethyl-Containing Heterocyclic Building Block for Crop Protection Chemistry

Trifluoromethyl-substituted heterocycles are privileged motifs in modern agrochemicals, with the CF₃ group conferring increased lipophilicity, metabolic stability, and environmental persistence appropriate for crop protection applications [1]. The target compound combines a CF₃ group with a halogen (Br) and a primary amine on a fused bicyclic scaffold, offering three distinct diversification points for generating agrochemical screening libraries. The [1,2,4]triazolo[1,5-a]pyridine core itself has demonstrated antifungal and herbicidal activity in patent literature, and the bromine atom provides a synthetic handle for introducing additional diversity via cross-coupling [1]. The C6-Br/C5-CF₃ combination is particularly relevant for designing analogs of commercial triazolopyrimidine sulfonamide herbicides, where halogen/CF₃ substitution patterns critically influence potency and crop selectivity.

Quote Request

Request a Quote for 6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.